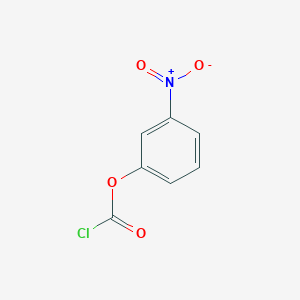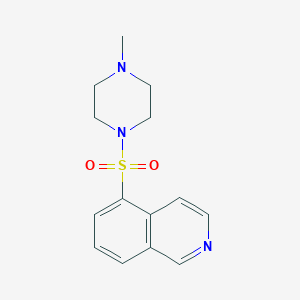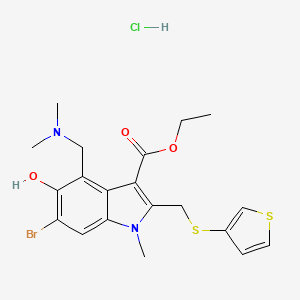
3-Nitrophenyloxycarbonyl chloride
Overview
Description
3-Nitrophenyloxycarbonyl chloride: is an organic compound with the molecular formula C_7H_4ClNO_4 . It is a derivative of phenyl chloroformate, where the phenyl group is substituted with a nitro group at the meta position. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of carbamates and ureas.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenyloxycarbonyl chloride can be synthesized through the reaction of 3-nitrophenol with phosgene . The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Nitrophenol+Phosgene→3-Nitrophenyloxycarbonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures and specialized equipment to ensure safe and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenyloxycarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with amines to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrophenol and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates or ureas.
Bases: Such as triethylamine or pyridine, are used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed:
Carbamates: Formed by the reaction with primary or secondary amines.
Ureas: Formed by the reaction with primary amines.
Scientific Research Applications
3-Nitrophenyloxycarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and ureas.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-nitrophenyloxycarbonyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as amines, leading to the formation of carbamates or ureas. The nitro group at the meta position enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack.
Comparison with Similar Compounds
Phenyl chloroformate: Lacks the nitro group, making it less reactive compared to 3-nitrophenyloxycarbonyl chloride.
Para-nitrophenyloxycarbonyl chloride: Has the nitro group at the para position, which affects its reactivity and steric properties differently.
Uniqueness: this compound is unique due to the presence of the nitro group at the meta position, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for the formation of carbamates and ureas.
Properties
IUPAC Name |
(3-nitrophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-2-5(4-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFJCQVACHCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462634 | |
| Record name | 3-nitrophenyloxycarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-05-3 | |
| Record name | 3-nitrophenyloxycarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phosphine sulfide, [2-(diphenylphosphino)ethyl]diphenyl-](/img/structure/B1652234.png)
![N-[3-(2,2-dimethylpropyl)-1H-pyrazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B1652235.png)
![5-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B1652236.png)






![Thieno[3,2-b]pyridin-3-ylmethanamine](/img/structure/B1652250.png)
![Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester](/img/structure/B1652251.png)
![1-(2-chlorophenyl)-4-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-1,4-dihydro-5H-tetrazol-5-one](/img/structure/B1652253.png)
![3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-N-[5-(trifluoromethyl)pyridin-2-YL]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B1652255.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-methoxy-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B1652256.png)
